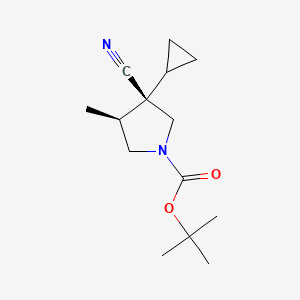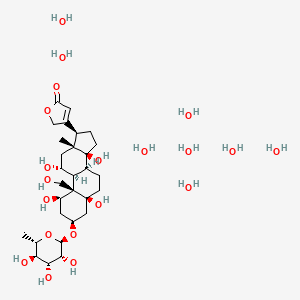![molecular formula C9H7BrN4 B13917077 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C9H7BrN4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Commonly employ reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Applications De Recherche Scientifique
4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and modulating various biological pathways . For example, it has been shown to inhibit the enzyme Pantothenate Synthetase from Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities and synthetic routes.
Pyrrolo[1,2-a]pyrazine: Known for its diverse biological activities and synthetic versatility.
Uniqueness: 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7BrN4 |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
4-amino-3-bromo-1-methylpyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-14-4-6(10)7-8(14)5(2-11)3-13-9(7)12/h3-4H,1H3,(H2,12,13) |
Clé InChI |
DNCKAYDTMMRVDN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C(=CN=C2N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)






